molecular formula C18H16N2O3S B2589530 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904335-12-1

1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2589530
CAS No.: 1904335-12-1
M. Wt: 340.4
InChI Key: KWEJHIVGBWKWRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced using techniques described in the literature for the synthesis of thiophene derivatives . The azetidine ring could be formed using methods described for the synthesis of azetidine derivatives . The pyrrolidine-2,5-dione ring could be formed using methods described for the synthesis of pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . These groups are arranged in a specific configuration, which could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence and arrangement of its functional groups and rings. For example, the thiophene ring might undergo reactions typical of aromatic compounds, while the azetidine and pyrrolidine-2,5-dione rings might undergo reactions typical of cyclic amines and amides, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups, while its melting and boiling points could be influenced by the size and shape of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its chemical structure and the biological system in which it is used. Given the presence of several functional groups and rings, this compound could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Appropriate safety precautions should be taken when handling this compound, and any waste should be disposed of in accordance with local regulations.

Future Directions

Given the complexity of this compound and the potential for interesting chemical and biological properties, there are many possible directions for future research. These could include exploring new synthetic routes, investigating the compound’s interactions with various biological targets, and assessing its potential for use in the development of new drugs or other products .

Properties

IUPAC Name

1-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-16-7-8-17(22)20(16)14-10-19(11-14)18(23)13-5-3-12(4-6-13)15-2-1-9-24-15/h1-6,9,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEJHIVGBWKWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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